2-[(Allyloxy)methyl]benzaldehyde
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Description
“2-[(Allyloxy)methyl]benzaldehyde” is a chemical compound with the molecular formula H2C=CHCH2OC6H4CHO
. It is also known by other synonyms such as “2-(2-Propenyloxy)benzaldehyde”, “2-(Allyloxy)benzaldehyde”, “o-(Allyloxy)benzaldehyde”, and "o-Allylsalicylaldehyde" .
Synthesis Analysis
The synthesis of functionalized benzaldehydes, like “this compound”, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formulaH2C=CHCH2OC6H4CHO
. The 3D structure of similar compounds can be viewed using Java or Javascript . Physical and Chemical Properties Analysis
“this compound” is a clear liquid with a density of1.079 g/mL at 25 °C (lit.)
. It has a molecular weight of 162.19
.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(prop-2-enoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h2-6,8H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFXNMPSRBYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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